1-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)sulfonylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-11-13(15(20)21)14(16-17)24(22,23)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPUFPRNKRKZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrazole Core
The pyrazole ring serves as the foundational scaffold for this compound. A widely adopted approach involves cyclocondensation reactions, leveraging 1,3-diketones or their equivalents. For instance, the Claisen condensation of ethyl difluoroacetate with methyl acetate under basic conditions generates an enolate intermediate, which undergoes cyclization with methylhydrazine to yield 1-methyl-1H-pyrazole-4-carboxylic acid derivatives. This method, optimized for regioselectivity and yield, forms the ethyl ester precursor, which is subsequently hydrolyzed to the carboxylic acid.
Alternative routes utilize halogenated intermediates. For example, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-86-4) offers a strategic starting point. Bromine at position 3 enables nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings, facilitating the introduction of sulfonamide groups. However, the electron-withdrawing carboxylic acid at position 4 necessitates protective strategies, such as esterification, to mitigate deactivation of the pyrazole ring during subsequent reactions.
Sulfonation and Sulfonamide Formation
Introducing the sulfonamide group at position 3 requires meticulous regiocontrol. Direct sulfonation of the pyrazole core using chlorosulfonic acid (ClSO3H) represents a classical method, though competing sulfonation at position 5 remains a challenge. To enhance selectivity, directed ortho-metalation has been employed: treating the pyrazole ester with lithium diisopropylamide (LDA) generates a lithiated species at position 3, which reacts with sulfur dioxide (SO2) to form a sulfinate intermediate. Oxidation with hydrogen peroxide yields the sulfonic acid, which is converted to sulfonyl chloride using phosphorus pentachloride (PCl5).
The resultant sulfonyl chloride undergoes nucleophilic substitution with 4-phenylpiperazine in a biphasic system (e.g., toluene-water) containing a weak base like sodium carbonate (Na2CO3). This two-phase approach minimizes ester hydrolysis while facilitating the removal of HCl byproduct. For instance, reacting ethyl 3-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate with 4-phenylpiperazine at 0–5°C for 2 hours achieves a 78% yield of the sulfonamide intermediate.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid. Hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions is routine, but the choice of conditions depends on the stability of the sulfonamide linkage. Basic hydrolysis with 2M NaOH at 60°C for 4 hours is preferred, as it avoids side reactions associated with strong acids. Post-hydrolysis, acidification with HCl precipitates the target compound, which is purified via recrystallization from ethanol-water mixtures.
Optimization of Reaction Conditions
Regioselective Sulfonation
Achieving sulfonation exclusively at position 3 remains a critical challenge. Comparative studies reveal that electron-deficient pyrazoles favor sulfonation at the meta position relative to the carboxylic acid group. For example, ethyl 1-methyl-1H-pyrazole-4-carboxylate undergoes sulfonation at position 3 with 85% regioselectivity when treated with ClSO3H at 0°C, versus only 60% at room temperature. Directed metalation strategies further improve selectivity, with LDA-mediated lithiation achieving >95% regiocontrol.
Coupling with 4-Phenylpiperazine
The reaction between sulfonyl chlorides and 4-phenylpiperazine is highly exothermic, necessitating temperature control. Optimal conditions involve slow addition of the sulfonyl chloride to a cooled (−10°C) solution of 4-phenylpiperazine in toluene, with Na2CO3 as the base. This protocol suppresses side reactions such as ester saponification and ensures a 92% conversion rate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. Key spectral data for the final compound include:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, phenyl-H), 3.75–3.60 (m, 8H, piperazine-H), 3.45 (s, 3H, N-CH3).
- HRMS (ESI+) : m/z calc’d for C16H19N4O4S [M+H]+: 387.1124; found: 387.1128.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and waste reduction. The use of carbonic acid for enolate acidification, as demonstrated in patent WO2014120397A1, eliminates corrosive mineral acids, reducing equipment costs. Additionally, recycling toluene and petroleum ether solvents during crystallization lowers environmental impact.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at position 4 participates in classical acid-derived transformations, including amide formation , esterification , and salt generation (Figure 1).
Key Reactions:
-
Example : Reaction with 2-aminopyridine under coupling agents (EDCl/HOBt) yields amides with antifungal activity (MIC = 4 μg/ml against Candida albicans) .
Sulfonyl Group Reactivity
The sulfonyl moiety at position 3 acts as an electron-withdrawing group, facilitating nucleophilic substitutions and cross-coupling reactions .
Key Reactions:
-
Example : Substitution with 4-methylpiperazine under basic conditions generates analogs with enhanced solubility .
Piperazine Ring Modifications
The 4-phenylpiperazine group undergoes alkylation , acylation , and hydrogen-bonding interactions , influencing pharmacological activity.
Key Reactions:
| Reaction Type | Conditions | Application | Reference |
|---|---|---|---|
| Alkylation | RX (alkyl halides), K2CO3 | Quaternary ammonium salts | |
| Acylation | AcCl, pyridine | Acetylated derivatives for SDH inhibition |
-
Example : Alkylation with methyl iodide increases lipophilicity, improving blood-brain barrier penetration .
Pyrazole Ring Reactivity
The 1-methylpyrazole core participates in electrophilic substitutions and cycloadditions , though steric hindrance from the sulfonyl group limits direct functionalization.
Key Reactions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | Nitro derivatives (rare due to steric effects) | |
| Halogenation | NXS (X = Cl, Br) | Halo-pyrazoles for cross-coupling |
Biological Interactions
The compound interacts with enzymes like xanthine oxidoreductase (XOR) and succinate dehydrogenase (SDH) via hydrogen bonding (Figure 2):
-
The carboxylic acid forms H-bonds with TYR58 and TRP173 residues in SDH (docking score: −8.2 kcal/mol) .
-
The sulfonyl group stabilizes interactions with hydrophobic pockets in Aurora-A kinase (IC50 = 0.16 µM) .
Synthetic Pathways
The compound is synthesized via:
-
Sulfonation : Reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 4-phenylpiperazine-1-sulfonyl chloride .
-
Purification : Crystallization from ethanol/water mixtures (yield: 68–72%) .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in exhibiting anticancer properties. Pyrazole compounds have been linked to the inhibition of various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound may interfere with cell proliferation pathways and induce apoptosis in cancer cells.
- Case Study : A study demonstrated that related pyrazole derivatives inhibited the growth of breast cancer cells, suggesting that 1-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid could have similar effects .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented. The compound has shown efficacy against various bacterial and fungal strains:
- Activity : In vitro studies indicate that it can inhibit the growth of pathogens such as Cytospora sp. and Fusarium solani.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and nitric oxide .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
Several case studies have further elucidated the applications of this compound:
- Study on Anticancer Activity : A related study focused on pyrazole derivatives demonstrated significant anti-proliferative effects against multiple cancer cell lines, providing insights into potential therapeutic applications .
- Investigation into Antimicrobial Efficacy : Research indicated that compounds with similar structures exhibited notable antimicrobial activity, reinforcing the potential use of this compound in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 1-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . The compound’s sulfonyl and phenylpiperazine groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Pyrazole-Carboxylic Acid Derivatives
The following table highlights key structural differences and similarities between the target compound and analogous pyrazole-carboxylic acid derivatives:
Key Observations :
- Sulfonyl vs.
- Trifluoromethyl Substitution : The trifluoromethyl group in CAS 113100-53-1 increases lipophilicity, making it suitable for agrochemical applications, whereas the sulfonyl-piperazine group in the target compound may favor solubility and CNS penetration .
- Piperazine vs. Piperidine : Piperazine (in the target) offers two nitrogen atoms for hydrogen bonding, unlike piperidine in CAS 956961-11-8, which has one .
Antibacterial Activity
A structurally related compound, 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid, demonstrated potent activity against Acinetobacter baumannii (MIC = 1.56 µg/mL) .
Physical Properties
- Melting Points : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a high melting point (203°C) due to strong intermolecular forces, whereas the target compound’s melting point is unreported but expected to be elevated due to polar sulfonyl and carboxylic acid groups .
Biological Activity
1-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.46 g/mol
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, compounds similar to 1-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives inhibited TNF-α by up to 85% at concentrations of 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .
Anticancer Activity
The compound has demonstrated promising anticancer potential against various cancer cell lines. For example, derivatives of pyrazole have been tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, exhibiting IC50 values ranging from 0.01 µM to 49.85 µM . Notably, some derivatives have been reported to induce apoptosis in cancer cells while inhibiting cell proliferation effectively.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. In vitro studies revealed significant activity against bacterial strains such as E. coli and Bacillus subtilis, with certain compounds achieving inhibition comparable to standard antibiotics at concentrations as low as 40 µg/mL .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Inhibition : The compound inhibits the production of inflammatory cytokines, thereby reducing inflammation.
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Selvam et al. (2014) | Pyrazole Derivative | TNF-α Inhibition | 10 µM |
| Wei et al. (2022) | Ethyl-Pyrazole | Lung Cancer Cell Proliferation | 26 µM |
| Xia et al. (2022) | Pyrazole-Carbohydrazide | Antitumor Activity | 49.85 µM |
| Li et al. (2022) | Pyrazole Derivative | CDK2 Inhibition | 0.95 nM |
Q & A
Q. Basic Characterization :
- ¹H-NMR : Confirms substitution patterns (e.g., methyl group at position 1, phenylpiperazine sulfonyl group).
- IR Spectroscopy : Identifies carboxylic acid (-COOH, ~1700 cm⁻¹) and sulfonamide (-SO₂-NR₂, ~1350–1150 cm⁻¹) functional groups .
Advanced Resolution of Contradictions : If NMR signals overlap (e.g., aromatic protons in phenylpiperazine), use DEPT-135 or 2D-COSY to resolve ambiguities. For elemental analysis discrepancies (<0.3% deviation), cross-validate with high-resolution mass spectrometry (HRMS) .
How can researchers design assays to evaluate the pharmacological activity of this compound, particularly for analgesic or anti-inflammatory applications?
Q. Basic Assay Design :
- In Vivo Models : Rodent tail-flick or carrageenan-induced paw edema tests for analgesic/anti-inflammatory activity.
- Dose-Response Studies : Administer compound at 10–100 mg/kg (oral/IP) and compare with standards like indomethacin .
Advanced Mechanistic Studies : Use COX-1/COX-2 inhibition assays or cytokine profiling (ELISA for TNF-α/IL-6) to identify molecular targets. Molecular docking studies with cyclooxygenase enzymes can predict binding affinity .
How should researchers address contradictory data in biological activity between structurally similar pyrazole derivatives?
Basic Approach : Compare substituent effects. For example, replacing a methylsulfanyl group (as in ) with a sulfonylpiperazine moiety alters lipophilicity and target engagement. Use quantitative structure-activity relationship (QSAR) models to correlate structural features with activity .
Advanced Resolution : Perform meta-analysis of published data on pyrazole analogs. If contradictory results arise (e.g., varying IC₅₀ values), validate assays under standardized conditions (pH, temperature, cell lines) and control for metabolic stability using liver microsomes .
What are the stability considerations for this compound under different storage and experimental conditions?
Basic Stability : The carboxylic acid group may degrade under prolonged exposure to moisture or basic conditions. Store at -20°C in airtight containers with desiccants .
Advanced Reactivity : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C). Avoid strong oxidizing agents, as decomposition products may include nitrogen oxides (NOₓ) and carbon oxides (COₓ) .
How can researchers assess toxicity when limited toxicological data is available for this compound?
Basic Screening : Conduct acute toxicity studies in rodent models (OECD 423 guidelines) at sub-therapeutic doses (e.g., 300–2000 mg/kg). Monitor for hepatorenal toxicity via serum ALT/AST and creatinine levels .
Advanced Predictive Methods : Use in silico tools like ProTox-II or Derek Nexus to predict organ-specific toxicity. Validate with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
